molecular formula C13H17NO4 B2482823 Methyl (2S)-2-{[(benzyloxy)carbonyl](methyl)amino}propanoate CAS No. 24164-72-5

Methyl (2S)-2-{[(benzyloxy)carbonyl](methyl)amino}propanoate

Cat. No.: B2482823
CAS No.: 24164-72-5
M. Wt: 251.282
InChI Key: RZYCUYKUGGKLIL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-{[(benzyloxy)carbonyl](methyl)amino}propanoate is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.282. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Utilization in Peptide Research

  • Peptide Synthesis : Methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, a variant of Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate, has been synthesized and used as a building block for model peptides. This demonstrates its utility in peptide research (Breitenmoser et al., 2001).

Chemical Structure Analysis

  • Structural Studies : Detailed structural studies of related compounds, such as dabigatran etexilate tetrahydrate, have been conducted, which involve understanding the crystal structure and molecular interactions of these compounds (Liu et al., 2012).

Advanced Synthesis Methods

  • Novel Synthesis Techniques : Researchers have developed efficient stereoselective synthesis methods for variants of Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate. These methods focus on creating these compounds with high precision and stereoselectivity, which is crucial in pharmaceutical and chemical research (Zhong et al., 1999).

Application in Organic Chemistry

  • Chemical Modification and Protection : The compound and its derivatives are used in the N-phthaloylation of amino acids and peptide derivatives. This highlights its role in protecting groups and modifications in organic synthesis (Casimir et al., 2002).

Exploration of Physical Properties

  • Fluorescence and Structural Properties : Studies have been conducted on the synthesis of derivatives like (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate to understand their structural and fluorescence properties (Memeo et al., 2014).

Corrosion Inhibition Research

  • Corrosion Inhibition : A derivative, methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, was synthesized and tested as a corrosion inhibitor for carbon steel, demonstrating its potential application in industrial settings (Hachama et al., 2016).

Role in Biosynthesis

  • Biosynthesis Intermediates : The compound has been studied as an intermediate in the biosynthesis of essential compounds like Biotin, showcasing its importance in biochemical pathways (Qin et al., 2014).

Properties

IUPAC Name

methyl (2S)-2-[methyl(phenylmethoxycarbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10(12(15)17-3)14(2)13(16)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYCUYKUGGKLIL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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